1-Cyclopropyl-2-methylprop-2-en-1-one

Description

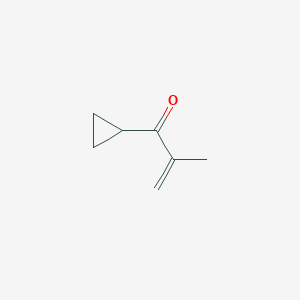

1-Cyclopropyl-2-methylprop-2-en-1-one is a ketone characterized by a cyclopropyl group attached to the carbonyl carbon (position 1) and a methyl-substituted propenyl group at position 2. The cyclopropyl ring introduces significant steric strain, which may enhance reactivity compared to larger cyclic systems.

Properties

IUPAC Name |

1-cyclopropyl-2-methylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5(2)7(8)6-3-4-6/h6H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITFVXSQXDOJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylprop-2-en-1-one can be synthesized through several methods, including:

Knoevenagel Condensation: This involves the condensation of cyclopropyl methyl ketone with malonic acid derivatives under basic conditions.

Cyclopropanation Reactions: Using cyclopropane derivatives and suitable catalysts, such as rhodium or palladium complexes, to introduce the cyclopropyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution Reactions: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.

Substitution: Nucleophiles like halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Cyclopropyl-2-methylprop-2-en-1-one can be oxidized to cyclopropyl-2-methylprop-2-en-1-oic acid.

Reduction Products: Reduction can yield cyclopropyl-2-methylprop-2-en-1-ol.

Substitution Products: Various substituted cyclopropyl-2-methylprop-2-en-1-ones can be synthesized depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-2-methylprop-2-en-1-one has found applications in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-methylprop-2-en-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may target specific enzymes or receptors, leading to therapeutic effects.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets microbial cell membranes and metabolic pathways.

Anticancer Activity: May inhibit specific enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Molecular Formula : C₁₂H₁₃ClO (vs. C₇H₈O for the target compound) .

- Key Differences: Substitution of the methylpropenyl group with a chlorophenyl ring. Higher molecular weight (208.68 g/mol vs. ~108.14 g/mol for the target) impacts solubility and boiling/melting points.

- Synthesis: Prepared via Friedel-Crafts acylation or similar methods, contrasting with the target compound’s likely synthesis through enone formation or cyclopropanation .

1-(1-Cyclohexenyl)-2-methylpropan-1-one

- Molecular Formula : C₁₀H₁₆O (vs. C₇H₈O) .

- Key Differences :

- Replacement of the cyclopropyl group with a cyclohexenyl ring.

- Reduced ring strain in cyclohexenyl enhances stability but lowers reactivity compared to the target compound.

- Larger size may decrease volatility (boiling point ~230°C estimated) relative to the target.

1-Aryl-2-dimethylaminomethyl-2-propen-1-one Hydrochlorides

- General Formula : Ar-C(=O)-CH₂-N(CH₃)₂·HCl (Ar = aryl) .

- Key Differences: Presence of a dimethylaminomethyl group and aryl substituents instead of cyclopropyl and methylpropenyl. The amine hydrochloride salt increases water solubility and ionic character, unlike the neutral ketone target.

- Synthesis: Microwave-assisted methods improve yield (e.g., 85% vs.

1-Cyclopropyl-2-(2-methylphenyl)ethanamine

- Molecular Formula : C₁₂H₁₇N (vs. C₇H₈O) .

- Key Differences :

- Functional group: Primary amine vs. ketone.

- Basic nature (pKa ~10) contrasts with the target’s electrophilic carbonyl.

- The 2-methylphenyl group introduces steric hindrance akin to the target’s methylpropenyl but with distinct electronic effects.

Physicochemical and Reactivity Trends

| Property | 1-Cyclopropyl-2-methylprop-2-en-1-one | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 1-(1-Cyclohexenyl)-2-methylpropan-1-one |

|---|---|---|---|

| Molecular Weight | ~108.14 g/mol | 208.68 g/mol | 152.23 g/mol |

| Functional Groups | Cyclopropyl, enone | Cyclopropyl, chlorophenyl, ketone | Cyclohexenyl, ketone |

| Reactivity | High (cyclopropyl strain + enone) | Moderate (electron-withdrawing Cl) | Low (stable cyclohexenyl) |

| Synthetic Complexity | Moderate | High (aryl substitution) | Low |

Research Implications

- Reactivity: The target compound’s cyclopropyl-enone system may favor Diels-Alder reactions or Michael additions, similar to other enones .

- Stability : Cyclopropyl strain could lead to ring-opening under acidic conditions, unlike bulkier analogs .

- Applications: Potential use in pharmaceuticals (e.g., as a bioisostere for aromatic rings) or agrochemicals, leveraging its unique steric and electronic profile .

Biological Activity

1-Cyclopropyl-2-methylprop-2-en-1-one (CAS No. 4663-37-0) is a cyclopropyl-containing enone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₂O

- Molecular Weight : 112.17 g/mol

- Canonical SMILES : C=C(C)C1CC1

This structure features a cyclopropyl ring and an α,β-unsaturated carbonyl group, which are critical for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related enones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of enones. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for various enzymes involved in metabolic processes. For instance, it has been suggested that this compound may interact with protein methyltransferases, which play a crucial role in gene regulation and cellular signaling.

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of cyclopropyl-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to control groups.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Control (Ampicillin) | 10 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 5 | Escherichia coli |

Study on Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MDA-MB-231) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its ability to form Michael adducts with nucleophilic residues in proteins, leading to alterations in protein function. This reactivity is characteristic of α,β-unsaturated carbonyl compounds and underlies its potential as an inhibitor of various biological targets.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-Cyclopropyl-2-methylprop-2-en-1-one, and how should data be interpreted?

To confirm structural identity and purity, researchers should employ a combination of NMR spectroscopy (¹H/¹³C for cyclopropyl and enone groups), IR spectroscopy (to verify carbonyl stretching frequencies ~1700 cm⁻¹), and mass spectrometry (for molecular ion confirmation). For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Ensure reproducibility by documenting solvent systems, internal standards, and calibration protocols. Cross-validate results with literature data for known analogs, but note that cyclopropane ring strain may cause deviations in spectral patterns compared to non-cyclic ketones .

Q. What synthetic routes are optimal for preparing this compound, and how can purity be validated?

Common methods include cyclopropanation of α,β-unsaturated ketones via Simmons-Smith reactions or transition-metal-catalyzed processes. For example, reacting 2-methylprop-2-en-1-one with a cyclopropane-forming reagent (e.g., CH₂I₂/Zn(Cu)) under inert conditions. Purification typically involves fractional distillation or column chromatography (silica gel, hexane/EtOAc). Validate purity using HPLC (>95% area normalization) and GC-MS to detect volatile byproducts. Report retention times, mobile phases, and column specifications to enable replication .

Q. How does the electron-deficient enone moiety in this compound influence its reactivity in nucleophilic additions?

The conjugated enone system facilitates Michael additions and Diels-Alder reactions , but the cyclopropyl group introduces steric and electronic constraints. Use kinetic studies (e.g., UV-Vis monitoring of reaction progress) to compare reactivity with non-cyclopropyl analogs. Computational modeling (DFT) can quantify orbital interactions, such as the cyclopropane’s Walsh orbitals affecting enone electrophilicity. Experimental data should include yield comparisons, stereoselectivity outcomes, and Arrhenius plots for activation energy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields of this compound under varying catalytic conditions?

Systematic variation of catalysts (e.g., Lewis acids like BF₃·Et₂O vs. organocatalysts) and reaction parameters (temperature, solvent polarity) is critical. Design a factorial experiment to isolate variables, using ANOVA to identify statistically significant factors. Include control experiments without catalysts to assess background reactivity. Reproducibility requires strict moisture/oxygen exclusion for air-sensitive catalysts. Publish raw data (e.g., NMR integrals, chromatograms) in supplementary materials to allow independent verification .

Q. What mechanistic insights explain the unusual thermal stability of this compound compared to linear enones?

Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition thresholds. Compare with computational studies (e.g., bond dissociation energies of cyclopropane vs. linear C-C bonds). Hypothesize that ring strain stabilizes the transition state during degradation. Validate via isotopic labeling (e.g., ¹³C-enriched cyclopropane) and tandem MS/MS to track fragmentation pathways. Contrast results with literature on strained cyclic ketones .

Q. How do stereoelectronic effects of the cyclopropyl group influence regioselectivity in photochemical reactions of this compound?

Perform laser flash photolysis to characterize excited-state behavior. Use EPR spectroscopy to detect radical intermediates formed during [2+2] photocycloadditions. Compare experimental outcomes with DFT-predicted transition states. For example, the cyclopropane’s bent bonds may direct orbital alignment, favoring specific regioisomers. Report quantum yields and wavelength-dependent selectivity to guide synthetic applications .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

Conduct a meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, concentrations). Use standardized protocols (e.g., OECD guidelines for cytotoxicity) to re-evaluate key compounds. Highlight potential confounding factors, such as impurities in earlier syntheses or solvent effects in bioassays. Publish dose-response curves and IC₅₀ values with error bars to clarify discrepancies .

Methodological Guidelines

Q. What strategies ensure reproducibility in kinetic studies of this compound reactions?

Document all parameters: temperature (±0.1°C), solvent degassing methods, and catalyst activation protocols. Use internal standards (e.g., mesitylene for GC) to normalize instrument drift. Share raw kinetic data (time vs. conversion) and fitting algorithms (e.g., pseudo-first-order models) in supplementary files. Collaborate with independent labs for cross-validation .

Ethical and Reporting Standards

- Adhere to ACS Ethical Guidelines for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.